molecular formula C11H9ClFNO2 B12563563 6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 148136-05-4

6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12563563
CAS No.: 148136-05-4
M. Wt: 241.64 g/mol
InChI Key: OYDPKEJVUCMDLS-UHFFFAOYSA-N
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Description

6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolone family This compound is characterized by the presence of a chloroacetyl group at the 6th position, a fluorine atom at the 8th position, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of a quinolinone oxide .

Comparison with Similar Compounds

Similar Compounds

    6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine atom at the 8th position.

    8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the chloroacetyl group at the 6th position.

    6-(Chloroacetyl)-8-methyl-3,4-dihydroquinolin-2(1H)-one: Contains a methyl group instead of a fluorine atom at the 8th position.

Uniqueness

6-(Chloroacetyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the chloroacetyl group and the fluorine atom, which confer distinct chemical and biological properties.

Properties

CAS No.

148136-05-4

Molecular Formula

C11H9ClFNO2

Molecular Weight

241.64 g/mol

IUPAC Name

6-(2-chloroacetyl)-8-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H9ClFNO2/c12-5-9(15)7-3-6-1-2-10(16)14-11(6)8(13)4-7/h3-4H,1-2,5H2,(H,14,16)

InChI Key

OYDPKEJVUCMDLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)C(=O)CCl

Origin of Product

United States

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